2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
Molecular Structure Analysis
The presence of multiple aromatic rings (indole and phenyl) likely contributes to the compound’s stability. The electronegative trifluoromethyl group could enhance the compound’s reactivity. The sulfur atom in the thioether group might be involved in binding to biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of aromatic rings and the trifluoromethyl group might increase its lipophilicity, while the nitrogen and sulfur atoms could allow for hydrogen bonding .Mechanism of Action
Target of Action
Similar indolyl-1,2,4-oxidizable derivatives have been evaluated as non-competitive α-glucosidase inhibitors . α-glucosidase is an enzyme that plays a crucial role in regulating blood glucose by breaking down oligosaccharides and disaccharides to α-glucose .
Mode of Action
It can be inferred from related compounds that it may act as a non-competitive inhibitor of α-glucosidase . Non-competitive inhibitors bind to an enzyme at a site distinct from the active site, altering the enzyme’s conformation and reducing its activity .
Biochemical Pathways
The compound likely affects the carbohydrate digestion pathway by inhibiting α-glucosidase, an enzyme that breaks down complex sugars into simpler sugars. By inhibiting this enzyme, the compound could potentially slow down carbohydrate digestion, leading to a slower release of glucose into the bloodstream .
Pharmacokinetics
The presence of fluorine in organic molecules often provides advantageous properties to the molecules, as fluorinated functional groups can beneficially modify the electronic properties of the compounds, improve their metabolic stability, and enhance their lipophilicity .
Result of Action
Based on its potential role as an α-glucosidase inhibitor, it could potentially lead to a slower release of glucose into the bloodstream, which could be beneficial in managing blood glucose levels, particularly in the context of type 2 diabetes .
Future Directions
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5OS/c1-28-18(13-10-24-15-8-4-2-6-12(13)15)26-27-19(28)30-11-17(29)25-16-9-5-3-7-14(16)20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOVBNVTDOWKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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